molecular formula C24H24N4O3 B2367138 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-00-8

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2367138
CAS No.: 946278-00-8
M. Wt: 416.481
InChI Key: GANXWZJYZCYBCB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Functionalization with the ethoxyphenyl and methylbenzoyl groups: These groups are introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
  • 2-(4-Ethoxyphenyl)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-30-20-10-8-18(9-11-20)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-17(2)5-7-19/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXWZJYZCYBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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